molecular formula C7H13O6P B8675101 Methyl 4-(dimethoxyphosphoryl)-3-oxobutanoate CAS No. 111949-20-3

Methyl 4-(dimethoxyphosphoryl)-3-oxobutanoate

Cat. No. B8675101
M. Wt: 224.15 g/mol
InChI Key: PFRVWBLSLQEUJI-UHFFFAOYSA-N
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Patent
US05298625

Procedure details

A mixture of the title A compound (83.9 g, 0.378 mol), bissilylacetamide (15.23 g, 0.075 mol) and trimethylphosphite (200 g, 1.61 mol) was refluxed (oil bath temp. 125° C.) under argon for 15 hours. TLC, silica gel, 10 methanol/ethyl acetate Rf =0.39, (UV and 4,4'-bis-dimethylaminobenzhydrol/heat). The reaction mixutre was cooled to 70° C., volatile components were distilled at 10 mm pressure, and then the product was kept at 0.5 mm pressure for ten minutes. The product was taken up in 250 mL ethyl acetate and washed with brine (2×50 mL), aqueous sodium bicarbonate (25 mL, vigorous reaction) and brine. The organic phase was dried (magnesium sulfate) and the solvent was removed under vaccum to give 55.79 g of the crude title compound. The product was heated to 100° C. under vaccum (0.4 mm) for five minutes to remove the more volatile impurities. The product was cooled, dissolved in 200 mL ethyl acetate, and treated with charcoal, and filtered through a pad of Celite. The filtrate was evaporated to give 43.01 g (yield 51% uncorrected) of the title compound
[Compound]
Name
compound
Quantity
83.9 g
Type
reactant
Reaction Step One
Name
bissilylacetamide
Quantity
15.23 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
[SiH3][CH:2]([SiH3])[C:3](N)=[O:4].C[O:8][P:9]([O:12][CH3:13])[O:10][CH3:11].CN(C)C1C=CC(C(O)C2C=CC(N(C)C)=CC=2)=CC=1.CO.[C:36]([O:39][CH2:40]C)(=[O:38])[CH3:37]>>[CH3:11][O:10][P:9]([O:12][CH3:13])([CH2:2][C:3](=[O:4])[CH2:37][C:36]([O:39][CH3:40])=[O:38])=[O:8] |f:3.4|

Inputs

Step One
Name
compound
Quantity
83.9 g
Type
reactant
Smiles
Name
bissilylacetamide
Quantity
15.23 g
Type
reactant
Smiles
[SiH3]C(C(=O)N)[SiH3]
Name
Quantity
200 g
Type
reactant
Smiles
COP(OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=C(C(C2=CC=C(C=C2)N(C)C)O)C=C1)C
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixutre was cooled to 70° C.
DISTILLATION
Type
DISTILLATION
Details
volatile components were distilled at 10 mm pressure
WAIT
Type
WAIT
Details
the product was kept at 0.5 mm pressure for ten minutes
WASH
Type
WASH
Details
washed with brine (2×50 mL), aqueous sodium bicarbonate (25 mL, vigorous reaction) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vaccum
CUSTOM
Type
CUSTOM
Details
to give 55.79 g of the crude title compound
TEMPERATURE
Type
TEMPERATURE
Details
The product was heated to 100° C. under vaccum (0.4 mm) for five minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to remove the more volatile impurities
TEMPERATURE
Type
TEMPERATURE
Details
The product was cooled
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 mL ethyl acetate
ADDITION
Type
ADDITION
Details
treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
COP(=O)(CC(CC(=O)OC)=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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